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Compound of Interest

Compound Name:
2-Amino-3-(pyridin-4-YL)propanoic

acid

Cat. No.: B158243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-4-Pyridylalanine (4-Pal) is a non-proteinogenic α-amino acid, structurally analogous to

phenylalanine, where the phenyl ring is replaced by a pyridin-4-yl group. This substitution

imparts unique physicochemical properties, including altered polarity, basicity, and hydrogen

bonding capabilities, making it a valuable building block in medicinal chemistry and peptide

design. Its incorporation into peptides can enhance aqueous solubility, modulate biological

activity, and introduce a site for metal coordination or further chemical modification.[1] This

guide provides a comprehensive overview of the core physicochemical properties of L-4-

Pyridylalanine, detailed experimental protocols for their determination, and graphical

representations of relevant experimental workflows.

Core Physicochemical Properties
The key physicochemical parameters of L-4-Pyridylalanine are summarized in the table below.

These properties are fundamental to understanding its behavior in biological and chemical

systems, guiding its application in drug design and peptide synthesis.
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Property Value Reference(s)

Molecular Formula C₈H₁₀N₂O₂ [2]

Molecular Weight 166.18 g/mol [2]

CAS Number 37535-49-2 [2]

Physical Form
White to off-white

powder/crystals
[3]

Melting Point
234-235 °C (for DL-racemic

mixture)
[4]

pKa Values

pKa₁ (~2-3, α-carboxyl), pKa₂

(~5-6, pyridyl N), pKa₃ (~9-10,

α-amino)

Predicted[5]

Solubility
Soluble in aqueous solutions;

enhances peptide solubility
[1]

Note: Experimental pKa and specific quantitative solubility data are not readily available in the

cited literature; values are based on predictions and qualitative descriptions.

Spectroscopic and Analytical Data
Spectroscopic analysis provides a fingerprint for the identification and characterization of 4-

Pyridylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of 4-Pyridylalanine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the α-proton

(Hα), the two β-protons (Hβ), and the protons of the pyridine ring. The aromatic protons

typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons (Hα and

Hβ) resonate further upfield.[6][7][8][9]

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) in the

range of δ 170-180 ppm. The carbons of the pyridine ring will appear between δ 120-150
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ppm, while the α-carbon (Cα) and β-carbon (Cβ) will have chemical shifts around δ 55-60

ppm and δ 35-40 ppm, respectively.[10][11][12]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Pyridylalanine reveals the presence of its key functional groups. The data

is typically acquired from a sample prepared as a KBr wafer.[2]

Wavenumber Range (cm⁻¹) Vibration Functional Group

3200-2500 O-H stretch (broad) Carboxylic acid

3100-3000 N-H stretch Amino group (as -NH₃⁺)

~1700 C=O stretch Carboxylic acid

~1600 C=C and C=N stretch Pyridine ring

~1500 N-H bend Amino group (as -NH₃⁺)

These are typical ranges for amino acids and pyridine-containing compounds.

Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of

physicochemical properties.

Protocol for pKa Determination by Potentiometric
Titration
This method determines the pKa values by monitoring pH changes in a solution of 4-

Pyridylalanine upon the incremental addition of a strong acid or base.

Materials:

L-4-Pyridylalanine

0.1 M Hydrochloric Acid (HCl), standardized
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0.1 M Sodium Hydroxide (NaOH), standardized

Deionized water

Calibrated pH meter and electrode

Magnetic stirrer and stir bar

Burette

Procedure:

Sample Preparation: Accurately weigh a sample of L-4-Pyridylalanine and dissolve it in a

known volume of deionized water to create a solution of a specific concentration (e.g., 0.01

M).

Acidification: Lower the pH of the solution to ~1.5 by adding 0.1 M HCl to ensure all

functional groups are fully protonated.

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin

titrating with standardized 0.1 M NaOH, adding it in small, precise increments.

Data Collection: Record the pH value after each addition of NaOH, allowing the reading to

stabilize. Continue the titration until the pH reaches ~11.5.

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a

titration curve. The curve will show three inflection points corresponding to the pKa values of

the α-carboxyl, pyridyl nitrogen, and α-amino groups. The pH at the midpoint of each

buffering region (half-equivalence point) corresponds to the pKa of that ionizable group.[5]

Protocol for Solubility Measurement
This protocol outlines a method for determining the solubility of 4-Pyridylalanine in various

solvents.

Materials:

L-4-Pyridylalanine
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Selected solvents (e.g., water, ethanol, buffer solutions at various pH)

Vials with screw caps

Thermostatic shaker or water bath

Analytical balance

Centrifuge

Spectrophotometer or HPLC system for concentration analysis

Procedure:

Sample Preparation: Add an excess amount of L-4-Pyridylalanine to a series of vials, each

containing a known volume of a specific solvent.

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant

temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to

ensure equilibrium is reached.

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

Sample Analysis: Carefully withdraw a precise aliquot from the supernatant of each vial.

Dilute the aliquot with a suitable solvent and determine the concentration of dissolved 4-

Pyridylalanine using a validated analytical method such as UV-Vis spectrophotometry or

HPLC.

Calculation: Calculate the solubility in units such as mg/mL or g/100mL based on the

measured concentration and the dilution factor.

Logical and Experimental Workflows
Ionization States of 4-Pyridylalanine
The charge state of 4-Pyridylalanine is dependent on the pH of its environment. Understanding

its ionization is critical for predicting its behavior in drug formulation and biological systems.
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The following diagram illustrates the predominant species at different pH ranges relative to its

pKa values.

Ionization States of 4-Pyridylalanine
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Caption: Predominant ionization states of 4-Pyridylalanine across different pH ranges.

Workflow for Solid-Phase Peptide Synthesis (SPPS)
4-Pyridylalanine is frequently used in SPPS to create modified peptides. The workflow typically

involves the use of Fmoc-protected 4-Pal-OH.
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Caption: General workflow for incorporating Fmoc-L-4-Pyridylalanine into a peptide via SPPS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b158243?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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